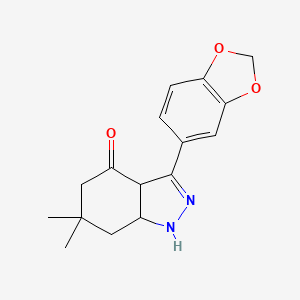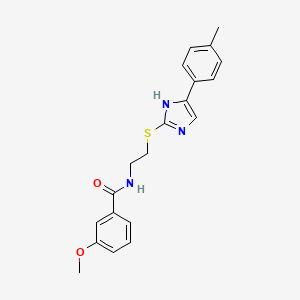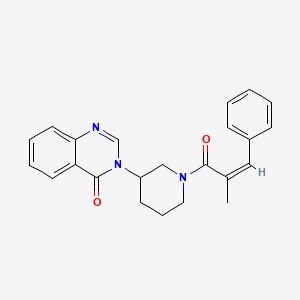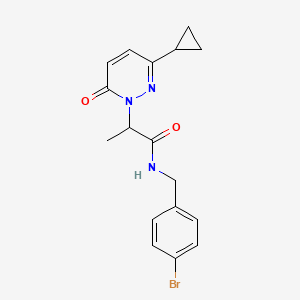![molecular formula C18H6ClF9N6S B2916418 7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 303151-86-2](/img/structure/B2916418.png)
7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a pyridinyl group, a triazolyl group, and a naphthyridine group, all of which are substituted with trifluoromethyl groups .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethylpyridines, which are part of the structure, are often used in the synthesis of active agrochemical and pharmaceutical ingredients .科学的研究の応用
7−(3−{[3−chloro−5−(trifluoromethyl)−2−pyridinyl]sulfanyl}−1H−1,2,4−triazol−1−yl)−2,4−bis(trifluoromethyl)[1,8]naphthyridine 7-(3-\{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl\}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine 7−(3−{[3−chloro−5−(trifluoromethyl)−2−pyridinyl]sulfanyl}−1H−1,2,4−triazol−1−yl)−2,4−bis(trifluoromethyl)[1,8]naphthyridine
, exhibits a complex structure that suggests potential for diverse applications across various fields of scientific research. Below is a comprehensive analysis of its unique applications, each detailed in its own section:Pharmaceutical Research
The trifluoromethyl group is a common moiety in many pharmaceutical compounds due to its ability to enhance the bioactivity and metabolic stability of drugs . This compound, with its multiple trifluoromethyl groups, could be investigated for its pharmacokinetic properties and potential as a building block in the design of new therapeutic agents.
Agrochemical Development
Compounds with chloro- and trifluoromethyl- substituents have been used in the development of agrochemicals . This compound’s structure suggests it could be explored for use in pesticides or herbicides, contributing to more efficient crop protection strategies.
Material Science
The presence of naphthyridine in the compound’s structure indicates potential applications in material science. Naphthyridines have been used in the creation of organic semiconductors and light-emitting diodes (LEDs), which could be an area of application for this compound .
Organic Synthesis
This compound could serve as a precursor or intermediate in organic synthesis, particularly in the construction of complex molecules with potential applications in medicinal chemistry and material science .
Catalysis
The triazole and pyridine moieties within the compound’s structure are known to coordinate with metals, suggesting potential use in catalysis, especially in reactions requiring the stabilization of transition states .
Biological Studies
The compound’s ability to bind to various biological targets could be harnessed in the study of disease mechanisms or the development of diagnostic tools .
Chemical Sensors
Due to its potential electronic properties, this compound could be utilized in the development of chemical sensors, particularly those that detect environmental pollutants or toxic substances .
Fluorinated Compounds Research
Given the compound’s multiple trifluoromethyl groups, it could be of interest in the study of fluorinated compounds, which are important in the development of pharmaceuticals and agrochemicals due to their unique properties .
特性
IUPAC Name |
7-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H6ClF9N6S/c19-10-3-7(16(20,21)22)5-29-14(10)35-15-30-6-34(33-15)12-2-1-8-9(17(23,24)25)4-11(18(26,27)28)31-13(8)32-12/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJCIPDIIPMYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)N3C=NC(=N3)SC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H6ClF9N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Mesitylsulfonyl)-8-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2916336.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-[(E)-3-phenylprop-2-enyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2916338.png)

![Methyl 2-[(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)sulfanyl]benzenecarboxylate](/img/structure/B2916340.png)

![3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)furan-2-carboxamide](/img/structure/B2916343.png)
![N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-thiazol-2-amine](/img/structure/B2916346.png)





![6-(3-Fluorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2916356.png)